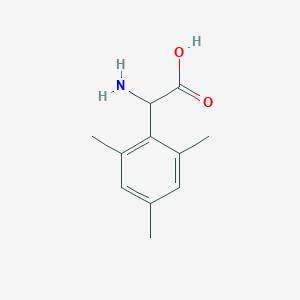

Amino(mesityl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOYOHAJKNZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397802 | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500695-54-5 | |

| Record name | α-Amino-2,4,6-trimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500695-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Amino(mesityl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of the synthetic pathways leading to amino(mesityl)acetic acid, a sterically hindered non-proteinogenic amino acid. The unique structural characteristics of this compound, imparted by the bulky mesityl group, make it a molecule of significant interest in medicinal chemistry and drug development, particularly in the design of peptides and peptidomimetics with enhanced metabolic stability and conformational rigidity. This document eschews a rigid, templated format in favor of a logical, in-depth exploration of the synthetic challenges and strategic solutions inherent in the creation of this molecule. Our focus is on the "why" behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Introduction and Strategic Considerations

This compound, formally known as 2-amino-2-(2,4,6-trimethylphenyl)acetic acid, presents a unique synthetic challenge due to the significant steric hindrance imposed by the three methyl groups on the phenyl ring, positioned ortho and para to the α-carbon. This steric bulk profoundly influences the reactivity of adjacent functional groups and necessitates careful consideration of the synthetic strategy.

Classical methods for α-amino acid synthesis, such as the Strecker synthesis and the Bucherer-Bergs reaction, remain the most plausible and documented routes. Both pathways converge on a common precursor: mesitylaldehyde (2,4,6-trimethylbenzaldehyde) . Therefore, an efficient synthesis of this aldehyde is the critical first step.

This guide will first detail the reliable synthesis of mesitylaldehyde and then explore the two primary pathways to the target amino acid, providing detailed protocols and mechanistic insights.

Synthesis of the Key Precursor: Mesitylaldehyde (2,4,6-Trimethylbenzaldehyde)

The synthesis of mesitylaldehyde from readily available mesitylene (1,3,5-trimethylbenzene) is well-established. Several methods exist, with the Gattermann and Vilsmeier-Haack reactions being the most common.

Gattermann Reaction

The Gattermann reaction is a classic method for formylating aromatic compounds. In the context of mesitylene, it provides good yields of mesitylaldehyde.[1] The reaction proceeds via an electrophilic aromatic substitution, where the electrophile is generated from a source of carbon monoxide and a Lewis acid catalyst. A safer modification of this reaction utilizes zinc cyanide.[2]

Reaction:

Causality of Experimental Choices:

-

Zinc Cyanide (Zn(CN)₂): This solid reagent is a safer alternative to handling highly toxic hydrogen cyanide (HCN) gas directly.[2] In the presence of a strong acid like HCl, it generates the necessary HCN in situ.

-

Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is crucial for activating the formylating agent and polarizing the C=O bond, thereby increasing the electrophilicity of the formyl cation or its equivalent.

-

Hydrogen Chloride (HCl): Gaseous HCl is passed through the reaction mixture to facilitate the in situ generation of HCN from Zn(CN)₂ and to protonate the intermediate species, driving the reaction forward.

Experimental Protocol: Gattermann Synthesis of Mesitylaldehyde [1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene (1.0 eq), zinc cyanide (1.2 eq), and a suitable solvent such as tetrachloroethane.

-

HCN Generation: Pass a rapid stream of dry hydrogen chloride gas through the stirred mixture at room temperature until the zinc cyanide has completely reacted (typically 2-3 hours).

-

Catalyst Addition: Cool the flask in an ice bath and add finely ground anhydrous aluminum chloride (2.0 eq) in portions while maintaining vigorous stirring.

-

Reaction: Remove the ice bath and continue to pass HCl gas through the mixture. The reaction is exothermic and the temperature should be maintained between 65-75°C for approximately 2.5-3 hours.

-

Workup: Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with tetrachloroethane. Combine the organic layers and wash them with a 10% sodium carbonate solution to remove any acidic impurities.

-

Purification: Perform steam distillation to remove the tetrachloroethane and isolate the crude mesitylaldehyde. The distillate can then be extracted with benzene, the benzene extract dried, and the solvent removed. The final purification is achieved by fractional distillation under reduced pressure.

| Parameter | Value | Reference |

| Yield | 75-81% | [1] |

| Boiling Point | 96-98°C at 6 mmHg | [3] |

Primary Synthesis Pathway: The Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde or ketone.[3][4] It involves the formation of an α-aminonitrile intermediate, followed by hydrolysis to the corresponding amino acid.[5]

Step 1: Formation of 2-amino-2-(2,4,6-trimethylphenyl)acetonitrile

In this step, mesitylaldehyde reacts with ammonia and a cyanide source to form the α-aminonitrile.[6]

Reaction Mechanism:

-

Imine Formation: Mesitylaldehyde reacts with ammonia (often generated in situ from an ammonium salt like NH₄Cl) to form an imine intermediate. The steric hindrance from the mesityl group may slow this step, but it is generally favorable.

-

Cyanide Addition: A cyanide ion (from KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile.[5]

Causality of Experimental Choices:

-

Ammonium Chloride (NH₄Cl) and Potassium Cyanide (KCN): This combination is a common and safer alternative to using ammonia and hydrogen cyanide directly. NH₄Cl serves as a source of ammonia and also provides a mildly acidic medium to protonate the aldehyde, making it more susceptible to nucleophilic attack.[5]

-

Solvent: A mixture of water and a miscible organic solvent like ethanol is often used to ensure the solubility of both the organic aldehyde and the inorganic salts.

Step 2: Hydrolysis of the α-Aminonitrile

The α-aminonitrile is then hydrolyzed to this compound. This is typically achieved under acidic or basic conditions.[7] Given the steric hindrance, strong acidic conditions and elevated temperatures are likely necessary to drive the hydrolysis to completion.

Reaction Mechanism:

-

Nitrile Protonation: Under acidic conditions, the nitrile nitrogen is protonated, making the nitrile carbon more electrophilic.

-

Nucleophilic Attack by Water: Water molecules attack the nitrile carbon, leading to the formation of an imidic acid intermediate, which then tautomerizes to an amide.

-

Amide Hydrolysis: The amide is then further hydrolyzed to the carboxylic acid and ammonia.

Experimental Protocol: Strecker Synthesis of this compound

-

Formation of the α-Aminonitrile:

-

In a sealed vessel, dissolve mesitylaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq).

-

Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) for several hours to overnight. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

-

-

Hydrolysis to the Amino Acid:

-

To the crude α-aminonitrile, add a strong acid such as 6M hydrochloric acid.

-

Heat the mixture to reflux for an extended period (several hours to days), monitoring the progress of the hydrolysis. The steric hindrance may necessitate longer reaction times and/or higher temperatures.

-

After complete hydrolysis, cool the reaction mixture. The amino acid hydrochloride may precipitate upon cooling.

-

Isolate the solid by filtration or concentrate the solution.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point of the amino acid (typically around 6-7) using a base like ammonium hydroxide or sodium hydroxide.

-

The zwitterionic amino acid will precipitate and can be collected by filtration, washed with cold water and ethanol, and dried.

-

Alternative Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another robust method for synthesizing α-amino acids, proceeding through a hydantoin intermediate.[8][9] This multicomponent reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate.[10]

Step 1: Formation of 5-(2,4,6-trimethylphenyl)hydantoin

Mesitylaldehyde is reacted with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water.[1]

Reaction Mechanism:

-

Cyanohydrin and Imine Formation: The reaction likely proceeds through the initial formation of a cyanohydrin from the aldehyde and cyanide, and an imine from the aldehyde and ammonia (from the decomposition of ammonium carbonate).

-

Formation of α-Aminonitrile: These intermediates can then react to form the α-aminonitrile, similar to the Strecker synthesis.

-

Cyclization to Hydantoin: The α-aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid derivative, which undergoes intramolecular cyclization to yield the 5-substituted hydantoin.[8]

Step 2: Hydrolysis of the Hydantoin

The 5-(2,4,6-trimethylphenyl)hydantoin is then hydrolyzed to the desired amino acid. This hydrolysis is typically carried out under strong basic conditions (e.g., using Ba(OH)₂ or NaOH) followed by acidification.[7]

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

-

Formation of the Hydantoin:

-

In a pressure vessel, combine mesitylaldehyde (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water.

-

Heat the sealed vessel to 80-100°C for several hours.

-

Cool the reaction mixture. The hydantoin product may precipitate upon cooling.

-

Acidify the mixture with hydrochloric acid to precipitate any remaining product.

-

Collect the solid hydantoin by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

-

-

Hydrolysis to the Amino Acid:

-

Suspend the 5-(2,4,6-trimethylphenyl)hydantoin in an aqueous solution of a strong base, such as 2M sodium hydroxide or a saturated solution of barium hydroxide.

-

Heat the mixture to reflux for an extended period until the hydrolysis is complete (monitoring by TLC).

-

If using barium hydroxide, cool the mixture and add sulfuric acid to precipitate barium sulfate. Filter off the precipitate.

-

If using sodium hydroxide, cool the mixture and carefully acidify with hydrochloric acid to the isoelectric point of the amino acid to precipitate the product.

-

Collect the precipitated this compound by filtration, wash with cold water, and dry.

-

Purification and Characterization

Due to their zwitterionic nature, amino acids like this compound generally exhibit low solubility in most organic solvents but are soluble in aqueous acidic and basic solutions.

Purification:

-

Recrystallization: The primary method for purification is recrystallization. This can be achieved by dissolving the crude amino acid in a dilute acidic or basic solution, treating with activated carbon to remove colored impurities, filtering, and then adjusting the pH to the isoelectric point to precipitate the purified product. Washing the precipitate with cold water, followed by ethanol and diethyl ether, will aid in drying and removing residual impurities.

-

Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography can be employed. The amino acid can be bound to a cation-exchange resin and then eluted with a buffered solution.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the mesityl group, the methyl protons, and the α-proton. The chemical shifts will be influenced by the solvent and pH. |

| ¹³C NMR | Signals for the carboxyl carbon, the α-carbon, and the carbons of the mesityl ring. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of 193.24 g/mol .[11] |

| IR Spec. | Characteristic absorptions for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring. |

Conclusion and Future Perspectives

The synthesis of this compound is a multi-step process that relies on classical organic reactions. The key to a successful synthesis lies in the efficient preparation of the precursor, mesitylaldehyde, and the careful execution of either the Strecker or Bucherer-Bergs reaction, followed by a potentially challenging hydrolysis step due to steric hindrance.

For researchers in drug development, the availability of such sterically demanding amino acids opens up new avenues for the design of novel therapeutic peptides with improved pharmacological profiles. Future work in this area could focus on the development of asymmetric synthetic routes to obtain enantiomerically pure this compound, which would be of even greater value for pharmaceutical applications. Asymmetric versions of the Strecker synthesis, utilizing chiral auxiliaries or catalysts, could be a promising area of investigation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Mesitaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Retrieved from [Link]

-

Wikipedia. (2023). Mesitylene. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

American Elements. (n.d.). 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid. Retrieved from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Strecker Synthesis. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scribd.com [scribd.com]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Amino(mesityl)acetic Acid

Introduction

Amino(mesityl)acetic acid, with the CAS Number 500695-54-5, is a non-proteinogenic amino acid characterized by the presence of a bulky, hydrophobic mesityl (2,4,6-trimethylphenyl) group attached to the alpha-carbon.[1] This unique structural feature imparts specific physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. The sterically hindered nature of the mesityl group can influence molecular interactions, metabolic stability, and conformational preferences, making it a valuable building block in the design of novel therapeutic agents. Amino acids and their derivatives are frequently utilized in pharmaceuticals to enhance solubility, stability, and bioavailability of drug candidates.[2][3][4]

This guide provides a comprehensive overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this document outlines the authoritative, standardized methodologies for determining these properties. By grounding our discussion in the established principles of physical chemistry and providing detailed experimental protocols, we offer a robust framework for researchers to characterize this and similar novel compounds.

Core Physicochemical Properties: A Summary

Quantitative experimental data for this compound is sparse in peer-reviewed literature. However, computational models provide initial estimates for several key parameters. The following table summarizes the available information for this compound and, for comparative context, experimentally determined values for a structurally related but distinct compound, Mesitylacetic acid.

| Property | This compound (CAS: 500695-54-5) | Mesitylacetic acid (CAS: 4408-60-0) |

| Molecular Formula | C₁₁H₁₅NO₂[1] | C₁₁H₁₄O₂[5] |

| Molecular Weight | 193.24 g/mol (Computed)[1] | 178.23 g/mol [6] |

| Melting Point | Not available[7] | 167-171 °C[6][8] |

| pKa | Not available | ~4.40 (Predicted)[8] |

| Solubility | Not available | Insoluble in water[9] |

| XLogP3 | -0.6 (Computed)[1] | 2.5 (Computed)[10] |

Acid-Base Properties: The pKa Values

The acid-base dissociation constants (pKa values) are critical for predicting the ionization state of a molecule at a given pH. For an amino acid, there are at least two pKa values: pKa₁ for the carboxylic acid group and pKa₂ for the amino group. These values govern the molecule's charge, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

Causality Behind Experimental Choices

Potentiometric titration is the gold standard for determining pKa values.[11][12] This method is chosen for its accuracy and the wealth of information it provides about the buffering capacity of the compound at different pH ranges. The principle relies on monitoring the change in pH of a solution of the amino acid as a strong base (e.g., NaOH) is added incrementally. The points of inflection on the resulting titration curve correspond to the equivalence points, and the midpoints of the buffering regions reveal the pKa values.[13]

Experimental Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be employed, though this will yield an apparent pKa (pKa*) that may need correction.

-

Initial Acidification: To ensure the amino acid is fully protonated at the start, the pH of the solution is adjusted to ~1.5-2.0 using a standardized strong acid (e.g., 0.1 M HCl).

-

Titration with Standardized Base: The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments (e.g., 0.1-0.2 mL).

-

pH Monitoring: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized. A calibrated pH meter with a glass electrode is essential for accurate measurements.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the curve.[14]

Data Visualization: Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile

Solubility is a fundamental property that dictates a compound's suitability for various formulations and its absorption in biological systems.[15] For drug candidates, poor aqueous solubility is a major hurdle in development.[1] The bulky, hydrophobic mesityl group of this compound suggests that its solubility in aqueous media may be limited, while its amino and carboxylic acid groups provide hydrophilic character.

Causality Behind Experimental Choices

The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[7][16] It involves creating a saturated solution of the compound and then measuring its concentration. This method is favored for its directness and accuracy, providing a true measure of equilibrium solubility. For higher throughput screening, kinetic solubility methods or techniques like nephelometry, which measures turbidity, can be employed.[1]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The presence of solid material is crucial to ensure saturation.

-

Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Measurement: The concentration of the dissolved this compound in the clear supernatant/filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Standard Curve: A standard curve of known concentrations of the compound is prepared to accurately determine the concentration in the saturated solution.

Data Visualization: Solubility Determination Workflow

Caption: Shake-flask method for determining thermodynamic solubility.

Thermal Properties: Melting Point

The melting point is a key indicator of a compound's purity and the strength of its crystal lattice forces. For amino acids, melting is often accompanied by decomposition, so the observed melting range can be an important characteristic.

Causality Behind Experimental Choices

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides precise information on melting temperature and the enthalpy of fusion.[9] It is preferred over traditional capillary methods because it offers greater accuracy, sensitivity, and can detect other thermal events like phase transitions or decomposition. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a controlled atmosphere.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting point.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Data Visualization: DSC Analysis Logic

Caption: Logical flow of a Differential Scanning Calorimetry experiment.

Conclusion

References

-

Vertex AI Search. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. 17

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. 18

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. 19

-

PubChem. (n.d.). This compound. National Institutes of Health. 20

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. 21

-

Fisher Scientific. (2024). Safety Data Sheet: Mesitylacetic acid. 6

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. 22

-

TA Instruments. (n.d.). Characterizing Protein Stability by DSC.

-

PubChem. (n.d.). Mesitylacetic acid. National Institutes of Health. 23

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.

-

PMC. (n.d.). Thermodynamic and structural characterization of amino acid-linked dialkyl lipids. 24

-

The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. 25

-

Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. 26

-

Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. 27

-

MDPI. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. 28

-

MDPI. (n.d.). Amino Acids in the Development of Prodrugs. 29

-

Microbe Notes. (2022). Amino Acids- Properties, Structure, Classification, Functions. 30

-

BOC Sciences. (n.d.). Amino Acids for Cocrystal Development.

-

MDPI. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. 32

-

American Elements. (n.d.). 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid. 4

-

Sigma-Aldrich. (n.d.). Mesitylacetic acid 97%.

-

ChemicalBook. (n.d.). MESITYLACETIC ACID. 33

Sources

- 1. This compound | C11H15NO2 | CID 3891204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Predicted GC-MS Spectrum - Acetic acid GC-MS (1 TMS) - 70eV, Positive (HMDB0000042) [hmdb.ca]

- 4. americanelements.com [americanelements.com]

- 5. Pka values of acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Mesitylacetic acid | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-2-phenylacetic acid | 2835-06-5 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 12. Page loading... [wap.guidechem.com]

- 13. 2-amino-2-(4-methylphenyl)acetic Acid | C9H11NO2 | CID 5152152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ivychem.com [ivychem.com]

- 15. AMINO-(4-METHOXY-PHENYL)-ACETIC ACID HCL(134722-07-9) 1H NMR [m.chemicalbook.com]

- 16. Mesitylacetic acid [webbook.nist.gov]

- 17. lifechemicals.com [lifechemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. rheolution.com [rheolution.com]

- 20. This compound | C11H15NO2 | CID 3891204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. scribd.com [scribd.com]

- 23. Mesitylacetic acid | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Thermodynamic and structural characterization of amino acid-linked dialkyl lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 26. scribd.com [scribd.com]

- 27. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

- 28. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 29. mdpi.com [mdpi.com]

- 30. microbenotes.com [microbenotes.com]

- 32. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review [mdpi.com]

- 33. MESITYLACETIC ACID | 4408-60-0 [chemicalbook.com]

An In-depth Technical Guide to Amino(mesityl)acetic Acid: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Amino(mesityl)acetic acid, a non-proteinogenic amino acid with significant potential in synthetic chemistry and drug development. A critical ambiguity in the common nomenclature is addressed by examining two distinct chemical entities often referred to by this name: 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid and 2-Mesityl-2-(methylamino)acetic acid. This document elucidates their respective structures, CAS numbers, and physicochemical properties. Furthermore, it delves into established and theoretical synthetic pathways, providing detailed experimental insights. The guide concludes with a discussion on the potential applications of these compounds, particularly in the realm of medicinal chemistry, drawing parallels with the broader role of unnatural amino acids in shaping modern therapeutics.

Introduction: Decoding "this compound"

The term "this compound" can be ambiguous and has been used to refer to at least two distinct molecules. This ambiguity necessitates a precise identification based on their chemical structures and officially assigned CAS numbers. This guide will address both compounds to ensure clarity for researchers.

The core structure consists of an acetic acid backbone substituted with a mesityl (2,4,6-trimethylphenyl) group at the alpha-carbon. The variation arises from the substitution on the alpha-amino group.

-

Structure A: 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid features a primary amino group (-NH2).

-

Structure B: 2-Mesityl-2-(methylamino)acetic acid possesses a secondary amino group (-NHCH3).

This distinction is crucial as the seemingly minor difference of a methyl group can significantly impact the compound's chemical reactivity, biological activity, and physical properties.

Chemical Identity and Structure Elucidation

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid

This compound is the direct alpha-amino acid derivative of mesitylglycine.

-

CAS Number: 500695-54-5[1]

-

Molecular Formula: C₁₁H₁₅NO₂[1]

-

Molecular Weight: 193.24 g/mol [1]

-

IUPAC Name: 2-amino-2-(2,4,6-trimethylphenyl)acetic acid[1]

Diagram: Chemical Structure of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid

A 2D representation of 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid.

2-Mesityl-2-(methylamino)acetic acid

This derivative contains an N-methylated amino group, which can alter its hydrogen bonding capabilities and lipophilicity.

-

Molecular Formula: C₁₂H₁₇NO₂[2]

-

Molecular Weight: 207.27 g/mol [2]

-

Synonym: Methylamino-(2,4,6-trimethyl-phenyl)-acetic acid[2]

Diagram: Chemical Structure of 2-Mesityl-2-(methylamino)acetic acid

A 2D representation of 2-Mesityl-2-(methylamino)acetic acid.

Physicochemical Properties

The physicochemical properties of these amino acids are crucial for their application in synthesis and drug development. The bulky mesityl group significantly influences their solubility and steric hindrance.

| Property | 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid | 2-Mesityl-2-(methylamino)acetic acid |

| Molecular Weight | 193.24 g/mol [1] | 207.27 g/mol [2] |

| Molecular Formula | C₁₁H₁₅NO₂[1] | C₁₂H₁₇NO₂[2] |

| XLogP3 | -0.6[1] | 1.95696[2] |

| Hydrogen Bond Donors | 2[1] | 2[2] |

| Hydrogen Bond Acceptors | 2[1] | 2[2] |

| Rotatable Bonds | 2 | 3[2] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų[1] | 49.33 Ų[2] |

| Appearance | Crystalline solid[4][5] | Not specified, likely a solid |

| Solubility | Expected to be soluble in water and polar organic solvents[4][5] | Expected to have lower water solubility than the primary amine analogue |

Expertise & Experience Insight: The significant difference in the calculated LogP values suggests that the N-methylated version is considerably more lipophilic. This has profound implications for its potential use in drug design, affecting properties like membrane permeability and metabolic stability.

Synthesis Methodologies

The synthesis of alpha-amino acids is a well-established field in organic chemistry. Several methods can be adapted for the preparation of this compound derivatives.

Strecker Synthesis

A classic method for synthesizing amino acids, the Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.[6]

Experimental Protocol (Conceptual):

-

Step 1: Formation of the α-aminonitrile. Mesitylaldehyde is reacted with ammonia and potassium cyanide. The aldehyde is susceptible to nucleophilic attack by ammonia to form an imine, which is then attacked by the cyanide ion.

-

Step 2: Hydrolysis. The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the racemic amino acid.

Diagram: Strecker Synthesis Pathway

Conceptual workflow of the Strecker synthesis for this compound.

Amidomalonate Synthesis

This method is a variation of the malonic ester synthesis and is highly versatile for preparing various amino acids.[6][7]

Experimental Protocol (Conceptual):

-

Step 1: Alkylation. Diethyl acetamidomalonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then alkylated with a suitable mesityl halide, such as mesityl bromide.

-

Step 2: Hydrolysis and Decarboxylation. The resulting substituted malonic ester is hydrolyzed with aqueous acid, which also removes the acetyl protecting group and leads to decarboxylation, yielding the final amino acid.

Diagram: Amidomalonate Synthesis Pathway

Conceptual workflow of the Amidomalonate synthesis.

Trustworthiness Insight: Both the Strecker and Amidomalonate syntheses will produce a racemic mixture of the amino acid. For applications requiring enantiomerically pure compounds, a subsequent resolution step (e.g., via diastereomeric salt formation with a chiral resolving agent) or the use of asymmetric synthesis methods would be necessary.[6]

Applications in Research and Drug Development

Non-proteinogenic amino acids like the this compound variants are of significant interest in medicinal chemistry and drug development.[8][9]

-

Peptidomimetics: Incorporation of these bulky amino acids into peptide sequences can enforce specific conformations and increase resistance to proteolytic degradation.

-

Drug Scaffolds: The unique steric and electronic properties of the mesityl group can be exploited to design novel drug candidates with improved target binding and pharmacokinetic profiles. The introduction of amino acids into existing drug molecules can enhance their solubility and bioavailability.[9][10]

-

Asymmetric Catalysis: Chiral derivatives of these amino acids can serve as ligands in asymmetric catalysis.

-

Co-crystal Formation: Amino acids are increasingly used as co-formers in the development of pharmaceutical co-crystals to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[][12]

Authoritative Grounding: The use of amino acids to modify drug properties is a well-established strategy. They can improve water solubility, act as carriers for targeted delivery, and enhance bioavailability.[10] For instance, amino acid prodrugs are designed to leverage amino acid transporters for improved absorption.[10]

Safety and Handling

While specific toxicity data for these particular compounds are not extensively available, general laboratory safety precautions for handling chemical reagents should be observed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[13][14][15][16] Work should be conducted in a well-ventilated area or a fume hood.[15][16]

Conclusion

This compound, in its primary and N-methylated forms, represents a valuable class of synthetic building blocks. A clear understanding of their distinct identities, as defined by their CAS numbers and structures, is paramount for any research or development endeavor. The synthetic routes outlined in this guide provide a solid foundation for their preparation, while their potential applications in medicinal chemistry underscore their importance. As the demand for novel therapeutics with improved properties continues to grow, the exploration of unique amino acid scaffolds like these will undoubtedly play a crucial role.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3891204, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78123, Mesitylacetic acid. [Link]

-

Organic Syntheses. Mesitylacetic acid. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. [Link]

-

Oakwood Labs. The Role of Amino Acids in Pharmaceuticals. [Link]

-

Frontiers in Chemistry. Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]

-

Chemistry LibreTexts. Synthesis of Amino Acids. [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

-

Pearson. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis. [Link]

-

Microbe Notes. Amino Acids- Properties, Structure, Classification, Functions. [Link]

-

CyberLeninka. GENERAL PROPERTIES OF AMINO ACIDS. [Link]

-

White Rose Research Online. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants. [Link]

-

MDPI. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. [Link]

Sources

- 1. This compound | C11H15NO2 | CID 3891204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1192660-47-1|2-Mesityl-2-(methylamino)acetic acid|BLD Pharm [bldpharm.com]

- 4. microbenotes.com [microbenotes.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

- 9. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 12. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review [mdpi.com]

- 13. uwm.edu [uwm.edu]

- 14. fishersci.com [fishersci.com]

- 15. nano.pitt.edu [nano.pitt.edu]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-amino-2-(2,4,6-trimethylphenyl)acetic acid, a non-proteinogenic, sterically hindered alpha-amino acid. As the demand for novel peptide and peptidomimetic therapeutics grows, unnatural amino acids (UAAs) with unique structural features are becoming indispensable tools for modulating pharmacological properties. The bulky, lipophilic mesityl group of this compound offers significant potential for enhancing metabolic stability, influencing peptide conformation, and improving receptor binding affinity. This document details the chemical identity, plausible synthetic routes based on established organic reactions, theoretical characterization data, and the strategic application of this UAA in modern drug development for an audience of researchers, medicinal chemists, and drug development professionals.

Introduction and Strategic Importance

The therapeutic landscape is increasingly populated by peptide-based drugs, which offer high specificity and potency. However, natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility.[1] The incorporation of unnatural amino acids (UAAs) is a transformative strategy to overcome these limitations.[2] By expanding beyond the canonical 20 amino acids, UAAs introduce novel side-chain functionalities, conformational constraints, and resistance to enzymatic degradation.[3][4]

2-Amino-2-(2,4,6-trimethylphenyl)acetic acid, featuring a mesityl group (2,4,6-trimethylphenyl), is a UAA of significant interest. The steric bulk of the mesityl group can act as a shield, protecting the adjacent peptide bonds from proteolytic cleavage, thereby extending the in-vivo half-life of a peptide therapeutic.[5] Furthermore, the rigid and lipophilic nature of this aromatic side chain can enforce specific secondary structures (e.g., turns or helices) in a peptide backbone, which can be crucial for optimizing binding to a biological target.[6] This guide serves as a technical resource for the synthesis, characterization, and strategic incorporation of this promising building block.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-amino-2-(2,4,6-trimethylphenyl)acetic acid are crucial for its handling, reaction setup, and incorporation into larger molecules.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | PubChem[1] |

| Synonyms | Amino(mesityl)acetic acid, 2-Amino-2-mesitylacetic acid | PubChem[1] |

| CAS Number | 500695-54-5 | American Elements[7] |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 193.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 193.1103 Da | PubChem[1] |

| Computed XLogP3 | -0.6 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | - |

Synthesis of Racemic 2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid

While specific literature detailing the synthesis of this exact molecule is scarce, established methodologies for α-amino acid synthesis can be reliably applied. The Strecker and Bucherer-Bergs syntheses, both commencing from the corresponding aldehyde (2,4,6-trimethylbenzaldehyde or mesitylaldehyde), are the most plausible and scalable routes to the racemic product.

Proposed Method 1: Strecker Synthesis

The Strecker synthesis is a classic one-pot, three-component reaction that produces an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[2][4]

Caption: Strecker synthesis workflow for the target amino acid.

Experimental Protocol (Representative):

-

α-Aminonitrile Formation:

-

To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.2 eq) followed by an aqueous solution of sodium cyanide (1.2 eq).

-

The causality here involves the in situ formation of ammonia and hydrogen cyanide. Ammonia reacts with the aldehyde to form an imine.[2] The subsequent nucleophilic attack of the cyanide ion on the iminium ion is the key C-C bond-forming step, favored due to the electrophilicity of the iminium carbon.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

-

Hydrolysis:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

-

Add concentrated hydrochloric acid (e.g., 6 M HCl) to the residue.

-

Heat the mixture to reflux for 4-8 hours. This harsh acidic condition is necessary to hydrolyze the stable nitrile group first to an amide, and subsequently to a carboxylic acid.[8]

-

Cool the reaction mixture. The product may precipitate as the hydrochloride salt.

-

-

Isolation and Purification:

-

Collect the solid precipitate by filtration.

-

To obtain the free amino acid (zwitterion), dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to its isoelectric point (typically pH 5-6) using a base like aqueous ammonia.

-

Collect the crystalline product by filtration, wash with cold water and then diethyl ether, and dry under vacuum.

-

Proposed Method 2: Bucherer-Bergs Synthesis

This method involves the formation of a hydantoin intermediate, which is then hydrolyzed to the amino acid. It is often higher yielding for sterically hindered ketones and aldehydes.[1][9]

Experimental Protocol (Representative):

-

Hydantoin Formation:

-

In a pressure vessel, combine 2,4,6-trimethylbenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.

-

The reaction mechanism involves the formation of a cyanohydrin, which reacts with ammonia and carbon dioxide (from ammonium carbonate) to form a 5,5-disubstituted hydantoin.[9] This multicomponent reaction is a robust method for creating the core amino acid precursor.

-

Heat the sealed vessel to 60-80°C for 12-18 hours.

-

Cool the mixture to crystallize the 5-(2,4,6-trimethylphenyl)hydantoin.

-

-

Hydrolysis:

-

Suspend the isolated hydantoin in a strong basic solution (e.g., 2-4 M NaOH or Ba(OH)₂).

-

Heat the mixture under reflux for 12-24 hours. The hydantoin ring is resistant to cleavage, requiring prolonged heating with a strong base.

-

After hydrolysis, carefully acidify the reaction mixture with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the amino acid.

-

-

Purification:

-

Isolate and purify the final product as described in the Strecker synthesis protocol.

-

Physicochemical Characterization (Theoretical)

Due to the lack of publicly available experimental spectra, the following data is predicted based on the known chemical structure and spectroscopic principles. This section serves as a guideline for researchers to validate their synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, D₂O, predicted):

-

δ ~6.9-7.0 ppm (s, 2H): Aromatic protons on the mesityl ring. Due to symmetry, these protons are chemically equivalent.

-

δ ~4.5-4.7 ppm (s, 1H): The α-proton (methine proton). The chemical shift is downfield due to the adjacent amino and carboxyl groups.

-

δ ~2.3 ppm (s, 6H): The two ortho-methyl groups on the mesityl ring.

-

δ ~2.2 ppm (s, 3H): The single para-methyl group on the mesityl ring.

-

Note: The amine (NH₂) and carboxylic acid (OH) protons will exchange with D₂O and thus will not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad signals.

-

-

¹³C NMR (125 MHz, D₂O, predicted):

-

δ ~175-180 ppm: Carboxylic acid carbonyl carbon.

-

δ ~138-140 ppm: Aromatic carbons attached to the methyl groups (C2, C4, C6).

-

δ ~135-137 ppm: Aromatic carbon attached to the α-carbon (C1).

-

δ ~129-131 ppm: Aromatic carbons at the C3 and C5 positions.

-

δ ~60-65 ppm: The α-carbon.

-

δ ~20-22 ppm: para-methyl carbon.

-

δ ~19-21 ppm: ortho-methyl carbons.

-

Infrared (IR) Spectroscopy

-

3000-3100 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

2850-3000 cm⁻¹ (medium-strong): C-H stretching of the methyl and aromatic groups.

-

~1680-1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1550-1640 cm⁻¹ (variable, broad): N-H bend of the primary amine.

-

~1400-1500 cm⁻¹ (medium): C-C stretching within the aromatic ring.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

[M+H]⁺: Expected at m/z 194.1176

-

[M-H]⁻: Expected at m/z 192.1029

-

-

Fragmentation Pattern: A prominent fragment would be the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 148, corresponding to the mesityl methaniminium cation.

Chiral Resolution

The syntheses described above yield a racemic mixture. For applications in drug development, isolating a single enantiomer is almost always required.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol: Diastereomeric Salt Crystallization (Representative)

-

Salt Formation: Dissolve the racemic amino acid in a suitable hot solvent (e.g., ethanol/water). Add a stoichiometric amount (0.5 eq) of a chiral resolving agent, such as a single enantiomer of tartaric acid or mandelic acid.

-

Crystallization: Allow the solution to cool slowly. One diastereomeric salt is typically less soluble and will crystallize out. The choice of solvent is critical for achieving efficient separation.

-

Isolation: Collect the crystals by filtration. The enantiomeric purity can be checked by chiral HPLC. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

-

Liberation: Treat the isolated diastereomeric salt with a dilute acid (if a basic resolving agent was used) or base (if an acidic resolving agent was used) to liberate the enantiomerically pure amino acid.

Applications in Drug Development and Peptide Synthesis

The true value of 2-amino-2-(2,4,6-trimethylphenyl)acetic acid lies in its application as a building block for peptide therapeutics. Its incorporation can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Sources

- 1. This compound | C11H15NO2 | CID 3891204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mesitylacetic acid | C11H14O2 | CID 78123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mesitylacetic acid [webbook.nist.gov]

- 5. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 6. 2-(METHYLAMINO)ACETIC ACID | CAS 107-97-1 [matrix-fine-chemicals.com]

- 7. americanelements.com [americanelements.com]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. chemscene.com [chemscene.com]

molecular weight and formula of Amino(mesityl)acetic acid

An In-Depth Technical Guide to Amino(mesityl)acetic Acid for Advanced Research

Introduction: Unveiling this compound

In the landscape of drug discovery and materials science, the utility of non-proteinogenic amino acids is expanding at an unprecedented rate. These molecular architects offer novel side chains and stereochemistries that are inaccessible through natural biosynthetic pathways. Among these, this compound, also known as 2-amino-2-(2,4,6-trimethylphenyl)acetic acid, stands out. Its defining feature is the mesityl group—a trimethylated phenyl ring—which imparts significant steric hindrance and unique electronic properties.[1] This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and potential applications, designed for researchers and drug development professionals seeking to leverage its unique structure. The bulky mesityl moiety can serve as a powerful tool to modulate peptide conformation, enhance metabolic stability, and create specific molecular interactions, making it a compound of high interest.

Section 1: Core Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a chiral α-amino acid distinguished by the direct attachment of the bulky, hydrophobic mesityl group to its α-carbon. This structure dictates its behavior in both chemical reactions and biological systems.

Molecular Identity

The identity and key computed properties of this compound are summarized below. These values, derived from computational models, provide a baseline for experimental design.[2]

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | PubChem[2] |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[2] |

| Molecular Weight | 193.24 g/mol | PubChem[2] |

| CAS Number | 500695-54-5 | PubChem[2] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| XLogP3 (Hydrophobicity) | -0.6 | PubChem[2] |

Note: The negative XLogP3 value may seem counterintuitive given the large aromatic group. This computed value is influenced by the presence of the polar amino and carboxylic acid groups, highlighting the molecule's amphipathic nature.

Section 2: Rational Synthesis of this compound

The synthesis of α-aryl amino acids requires strategies that can efficiently form the C-N and C-C bonds at the α-position. While multiple routes exist for general amino acid synthesis[3], the Strecker synthesis is particularly well-suited for this target due to the availability of the corresponding aldehyde precursor.

Proposed Protocol: The Strecker Synthesis

The Strecker synthesis is a robust, three-component reaction that assembles an α-amino acid from an aldehyde, ammonia, and cyanide.[3] This method is effective because it builds the amino acid backbone directly onto the desired aryl starting material.

Core Rationale: This approach is chosen for its directness. Starting with 2,4,6-trimethylbenzaldehyde (mesitylaldehyde), the synthesis constructs the chiral center in a convergent manner. The protocol must be self-validating, with clear checkpoints for reaction completion and purification to ensure the final product's integrity.

Step-by-Step Methodology:

-

Step 1: Imine Formation.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol.

-

Add an aqueous solution of ammonium chloride (1.2 eq) followed by sodium cyanide (1.2 eq). Causality Note: Ammonium chloride serves as the ammonia source. In solution, it exists in equilibrium with ammonia, which reacts with the aldehyde to form an imine intermediate. Cyanide is added subsequently to avoid premature reaction.

-

Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

-

Step 2: Aminonitrile Formation.

-

The cyanide ion attacks the electrophilic carbon of the in-situ generated imine, forming an α-aminonitrile. This reaction is typically allowed to proceed for 12-24 hours. Expertise Note: This is the key bond-forming step. The steric bulk of the mesityl group may slow the reaction rate compared to unhindered aldehydes, necessitating longer reaction times or gentle heating.

-

-

Step 3: Hydrolysis to the Amino Acid.

-

Once the aminonitrile formation is complete, the solvent is removed under reduced pressure.

-

The crude α-aminonitrile residue is then subjected to vigorous hydrolysis using a strong acid, such as 6M hydrochloric acid, under reflux conditions for several hours. Causality Note: The harsh acidic conditions are required to hydrolyze both the nitrile and any potential amide intermediates completely to the carboxylic acid and ammonium salt.

-

The reaction mixture is cooled, and the resulting amino acid hydrochloride may precipitate.

-

-

Step 4: Isolation and Purification.

-

The cooled acidic solution is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

The aqueous layer is then neutralized by the careful addition of a base (e.g., pyridine or ammonium hydroxide) to the isoelectric point of the amino acid, at which it has minimum solubility, causing it to precipitate.

-

The solid product is collected by vacuum filtration, washed with cold water and ethanol, and dried under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification.

-

Synthesis Workflow Diagram

The logical flow of the Strecker synthesis is visualized below.

Caption: Workflow for the Strecker synthesis of this compound.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural elucidation.[4]

-

¹H NMR : The proton NMR spectrum should show distinct signals corresponding to the mesityl group's three methyl groups (appearing as two singlets with a 6H:3H integration ratio due to symmetry) and the aromatic protons. A key signal will be the α-proton, which will appear as a singlet. The positions of the -NH₂ and -COOH protons are often broad and solvent-dependent.

-

¹³C NMR : The carbon spectrum will confirm the presence of the carboxylic acid carbonyl carbon (~170-180 ppm), the α-carbon, and the distinct aromatic and methyl carbons of the mesityl group.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should show a molecular ion peak corresponding to the exact mass of C₁₁H₁₅NO₂ (193.1103).[2] Fragmentation patterns can further validate the structure, often showing a characteristic loss of the carboxylic acid group.

-

Infrared (IR) Spectroscopy : IR spectroscopy will identify the key functional groups. Expect to see characteristic stretches for the N-H bonds of the primary amine, the O-H and C=O bonds of the carboxylic acid, and C-H stretches from the aromatic and methyl groups.

Section 4: Potential Applications in Drug Development

The unique structure of this compound makes it a valuable building block for addressing common challenges in medicinal chemistry. Non-natural amino acids are frequently used to enhance the properties of pharmaceuticals.[5][6]

Peptidomimetics and Metabolic Stability

Peptides often suffer from poor metabolic stability due to degradation by proteases. Incorporating sterically bulky amino acids like this compound can shield adjacent peptide bonds from enzymatic cleavage.

-

Mechanism of Action : The mesityl group acts as a "steric shield," physically blocking the approach of protease active sites. This can dramatically increase the in-vivo half-life of a peptide-based drug candidate.

Modulating Bioavailability and Solubility

Amino acids are often used as promoieties in prodrug strategies to improve a drug's solubility and membrane transport.[7] While the mesityl group is hydrophobic, the overall amino acid structure is zwitterionic and can be used to form co-crystals or co-amorphous solids with active pharmaceutical ingredients (APIs), thereby modifying their physicochemical properties like solubility and dissolution rate.[][9]

Constraining Peptide Conformation

The rotational freedom of the peptide backbone is a key determinant of its binding affinity and selectivity. The steric bulk of the mesityl group can impose significant conformational constraints on a peptide chain, locking it into a specific bioactive conformation. This pre-organization can lead to a substantial increase in binding affinity for its target receptor.

Conceptual Application Diagram

Caption: Conceptual applications of this compound in drug development.

Conclusion

This compound is more than just another synthetic amino acid; it is a specialized tool for molecular design. Its prominent mesityl group offers a predictable and powerful method for introducing steric bulk, which can be strategically employed to overcome common hurdles in drug development, from enhancing metabolic stability to controlling molecular conformation. The synthetic accessibility via established methods like the Strecker synthesis, combined with straightforward analytical characterization, positions this compound as a valuable asset for researchers in medicinal chemistry, chemical biology, and materials science. As the demand for more sophisticated and stable therapeutics grows, the role of sterically engineered building blocks like this compound will undoubtedly continue to expand.

References

- Smolecule. [Mesityl(methyl)amino]acetic acid.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3891204, this compound. Available from: [Link]

-

Matrix Fine Chemicals. 2-(METHYLAMINO)ACETIC ACID | CAS 107-97-1. Available from: [Link]

-

Organic Syntheses. mesitylacetic acid. Coll. Vol. 3, p.555 (1955); Vol. 25, p.65 (1945). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78123, Mesitylacetic acid. Available from: [Link]

-

Poad, S. N. M., et al. Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. AIP Conference Proceedings, 2016. Available from: [Link]

-

Oakwood Labs. The Role of Amino Acids in Pharmaceuticals. Available from: [Link]

-

Frontiers in Chemistry. Application of Amino Acids in the Structural Modification of Natural Products: A Review. 2021. Available from: [Link]

-

NMR-BIO. Isotope-labeled amino acids and compounds for NMR studies. Available from: [Link]

-

Chemistry LibreTexts. Synthesis of Amino Acids. 2022. Available from: [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. 2021. Available from: [Link]

-

Sparrow Chemical. What are the physical properties of Mesitylacetic Acid?. 2025. Available from: [Link]

-

Pearson+. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis. Available from: [Link]

-

Chemistry LibreTexts. Properties of Amino Acids. 2024. Available from: [Link]

-

MDPI. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. 2022. Available from: [Link]

Sources

- 1. Buy [Mesityl(methyl)amino]acetic acid [smolecule.com]

- 2. This compound | C11H15NO2 | CID 3891204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr-bio.com [nmr-bio.com]

- 5. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

- 6. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

discovery and history of Amino(mesityl)acetic acid

An In-Depth Technical Guide to Amino(mesityl)acetic Acid: Synthesis, Properties, and Potential Applications

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with unique steric and electronic properties is insatiable. Non-proteinogenic amino acids, particularly those bearing sterically encumbered side chains, represent a vital class of building blocks. These compounds are instrumental in the design of peptides with enhanced metabolic stability, constrained conformations, and novel pharmacological activities. This guide focuses on one such molecule: this compound. While its specific discovery and developmental history are not prominently documented in seminal publications, its structural motifs suggest a rationale for its synthesis rooted in the principles of medicinal chemistry and asymmetric synthesis. The mesityl group, a 2,4,6-trimethylphenyl substituent, is a well-established bulky moiety used to impart steric hindrance, thereby influencing reaction selectivity and stabilizing reactive intermediates. This guide provides a comprehensive overview of the probable synthetic routes, physicochemical properties, and potential applications of this compound, offering a valuable resource for researchers engaged in the synthesis of novel amino acids and their incorporation into advanced molecular designs.

Section 1: Physicochemical Properties and Structural Features

This compound is an α-amino acid characterized by the presence of a bulky mesityl group attached to the α-carbon. This structural feature is the primary determinant of its unique properties.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | PubChem |

| CAS Number | 500695-54-5 | PubChem |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem |

| Appearance | White to off-white crystalline powder (predicted) | General knowledge of similar compounds |

| Solubility | Likely soluble in organic solvents and aqueous acid/base | General knowledge of amino acids |

The steric bulk of the mesityl group is expected to significantly influence the reactivity of both the amino and carboxylic acid functionalities. Furthermore, the incorporation of this amino acid into a peptide chain would impose significant conformational constraints on the resulting peptide backbone.

Section 2: Probable Synthetic Methodologies

The synthesis of sterically hindered α-amino acids can be challenging. However, several classical and modern synthetic methods are applicable to the preparation of this compound. Two of the most probable and well-established routes are the Strecker synthesis and the Bucherer-Bergs synthesis.

Strecker Synthesis

The Strecker synthesis is a versatile method for the preparation of α-amino acids from aldehydes or ketones.[1][2][3]

-

Imine Formation: Mesitylaldehyde is reacted with ammonia (or an ammonium salt such as ammonium chloride) to form the corresponding imine in situ.

-

Cyanide Addition: A cyanide source, such as potassium cyanide or sodium cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.[1]

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the racemic α-amino acid, this compound.[2]

Caption: Strecker synthesis of this compound.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another multicomponent reaction that yields hydantoins from carbonyl compounds, which can then be hydrolyzed to α-amino acids.[4][5][6]

-

Hydantoin Formation: Mesitylaldehyde is reacted with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., aqueous ethanol). This one-pot reaction forms the corresponding 5-mesitylhydantoin.[6]

-

Hydrolysis: The hydantoin intermediate is isolated and subsequently hydrolyzed, typically under strong basic conditions (e.g., using barium hydroxide or sodium hydroxide), followed by acidification to afford the desired this compound.[5]

Caption: Bucherer-Bergs synthesis of this compound.

Section 3: Asymmetric Synthesis and Resolution

For applications in drug development and chiral materials, enantiomerically pure forms of this compound are required. This can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

Asymmetric Synthesis

-

Chiral Auxiliary Attachment: Glycine is coupled to a chiral auxiliary (e.g., an Evans oxazolidinone or a Schöllkopf bis-lactim ether).

-

Diastereoselective Alkylation: The resulting chiral glycine enolate equivalent is alkylated with a mesitylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved under appropriate conditions to release the enantiomerically enriched this compound.

Resolution of Racemic Mixtures

Classical resolution techniques can also be employed to separate the enantiomers of this compound. This typically involves the formation of diastereomeric salts with a chiral resolving agent.

-

Salt Formation: The racemic amino acid is treated with an enantiomerically pure chiral acid or base (e.g., tartaric acid or a chiral amine) to form a mixture of diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts, having different physical properties, are separated by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to liberate the individual enantiomers of this compound.

Section 4: Potential Applications in Research and Development

The unique structural features of this compound suggest several potential applications, primarily in the fields of medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

-

Peptide Mimetics: The incorporation of sterically hindered amino acids like this compound into peptide sequences can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.[7]

-

Conformational Constraints: The bulky mesityl group can be used to induce specific secondary structures (e.g., turns or helices) in peptides, which is crucial for modulating their biological activity.

-

Novel Pharmacophores: The mesityl group itself can engage in specific interactions with biological targets, and its presence in an amino acid scaffold provides a novel building block for the synthesis of small molecule drugs.

Asymmetric Catalysis

The mesityl group is known for its ability to create a sterically demanding environment. This compound and its derivatives could serve as chiral ligands for transition metal catalysts, where the steric bulk could enhance the enantioselectivity of catalytic transformations.

Section 5: Conclusion and Future Outlook

This compound represents a fascinating, albeit not widely explored, non-proteinogenic amino acid. Its synthesis is achievable through well-established organic reactions, and its potential for creating novel molecular architectures with tailored properties is significant. For researchers in drug discovery, the ability to introduce significant steric bulk and conformational rigidity into peptides and small molecules is a powerful tool. In the realm of asymmetric catalysis, the development of new chiral ligands based on this scaffold could lead to advances in stereoselective synthesis. Further research into the synthesis, resolution, and application of this compound is warranted and holds the promise of new discoveries in both medicine and chemistry.

References

- Bucherer, H. T.; Bergs, H.

- Choi, J., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(4), 933.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.

- WIPO. (n.d.). Search International and National Patent Collections.

- PubChem. (n.d.). This compound.

- Master Organic Chemistry. (n.d.). Strecker Synthesis.

- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis.

- News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- Wikipedia. (n.d.). Bucherer–Bergs reaction.

- MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.

- Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids.

- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.

- Williams, R. M. (1989). Asymmetric Synthesis of Alpha-Amino Acids. Grantome.

- PubMed Central (PMC). (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.

- PubMed Central (PMC). (n.d.).

- Google Patents. (n.d.).

- ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- YouTube. (2025, August 21). 8. Biosynthesis of Non-Essential Amino Acids | Medical Biochemistry | MBBS 1st Year | USMLE Step 1.

- ResearchGate. (2025, August 7). Solid-phase peptide synthesis using Nα-trityl-amino acids.

- PubMed Central (PMC). (n.d.). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies.

- PubMed. (n.d.). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.

- RSC Publishing. (n.d.).

- PubMed Central (PMC). (n.d.).

- RSC Publishing. (n.d.).

- Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling.

- NIH. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- WIPO. (2024, September 30). What amino acids are considered "specifically defined" according to WIPO Standard ST.26?.

- Google Patents. (n.d.). WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- Google APIs. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]